

Application of nickel ammonium sulphate in gravimetric analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel ammonium sulphate

Cat. No.: B8701638

[Get Quote](#)

Application of Nickel Ammonium Sulfate in Gravimetric Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. The analyte is selectively converted into a stable, insoluble precipitate of known composition, which is then separated, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample. Nickel ammonium sulfate hexahydrate, $\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, is a stable, non-hygroscopic double salt with a well-defined stoichiometry, making it an excellent primary standard for the gravimetric determination of nickel.

The most common method for the gravimetric analysis of nickel involves its precipitation with an alcoholic solution of dimethylglyoxime (DMG), $\text{C}_4\text{H}_8\text{N}_2\text{O}_2$.^[1] This reaction yields a characteristic bright red precipitate of nickel dimethylglyoximate, $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$.^{[2][3]} The reaction is highly selective for nickel in a slightly alkaline or ammoniacal solution.^[2]

This document provides detailed application notes and protocols for the use of nickel ammonium sulfate in the gravimetric determination of nickel.

Chemical Principles

The gravimetric determination of nickel using dimethylglyoxime is based on the following chemical reaction:

In the presence of ammonia, which is added to make the solution slightly alkaline, the equilibrium of the reaction is shifted to the right, ensuring the quantitative precipitation of the nickel dimethylglyoximate complex.^[3] The reaction is typically carried out in a solution buffered to a pH between 5 and 9.^{[2][4]} If the pH is too low (acidic), the precipitate will dissolve.^{[2][3]}

The nickel dimethylglyoximate precipitate is a bulky, flocculent solid that is easily filtered, washed, and dried to a constant weight.^[2] Its stability and known composition allow for the accurate calculation of the amount of nickel in the original sample.

Experimental Protocols

1. Preparation of a Standard Nickel Solution from Nickel Ammonium Sulfate

This protocol describes the preparation of a standard nickel solution using high-purity nickel ammonium sulfate hexahydrate.

- Materials:
 - Nickel ammonium sulfate hexahydrate, $\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ (analytical grade)
 - Deionized water
 - Volumetric flask (100 mL)
 - Analytical balance
 - Beaker (250 mL)
 - Glass stirring rod
- Procedure:

- Accurately weigh approximately 0.4 g of nickel ammonium sulfate hexahydrate into a clean, dry 250 mL beaker.[5]
- Add approximately 50 mL of deionized water to the beaker and stir with a glass rod until the salt is completely dissolved.
- Carefully transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker several times with small portions of deionized water and transfer the rinsings to the volumetric flask.
- Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Calculate the exact concentration of Ni^{2+} in the solution based on the mass of nickel ammonium sulfate used.

2. Gravimetric Determination of Nickel

This protocol details the procedure for the precipitation, isolation, and weighing of nickel dimethylglyoximate.

- Materials:
 - Standard nickel solution (prepared as in Protocol 1)
 - 1% (w/v) Dimethylglyoxime in ethanol[3]
 - 1:1 Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)[3]
 - 1:1 Hydrochloric acid (HCl)[6]
 - Deionized water
 - Beakers (400 mL)

- Graduated cylinders
- Pipette (20 mL)
- Hot plate
- Sintered glass crucibles (porosity G3 or G4)
- Vacuum filtration apparatus
- Drying oven
- Desiccator
- Analytical balance

• Procedure:

- Pipette 20.00 mL of the standard nickel solution into a 400 mL beaker.[6]
- Add approximately 130 mL of deionized water and 5 mL of 1:1 HCl.[6]
- Heat the solution to 70-80 °C on a hot plate. Do not boil.[3][6]
- Slowly add approximately 25 mL of the 1% dimethylglyoxime solution while stirring continuously.[6] A red precipitate will begin to form.
- Add 1:1 ammonia solution dropwise while stirring until the solution is distinctly alkaline (a faint smell of ammonia should be present).[3][6] The precipitation of the red nickel dimethylglyoximate will be complete.
- Digest the precipitate by keeping the beaker on a water bath or a low-temperature hot plate (around 60°C) for 30-60 minutes.[3][6] This process encourages the formation of larger, more easily filterable particles.
- Allow the beaker to cool to room temperature.
- Weigh a clean, dry sintered glass crucible to a constant weight (± 0.3 mg).[3]

- Filter the precipitate through the pre-weighed crucible using vacuum filtration.
- Wash the precipitate in the crucible with several portions of cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).[6]
- Dry the crucible containing the precipitate in a drying oven at 110-120 °C for at least 1-2 hours.[6]
- Cool the crucible in a desiccator to room temperature and weigh it.[6]
- Repeat the drying and weighing steps until a constant mass is achieved.[6]
- Calculate the mass of the nickel dimethylglyoximate precipitate.

Data Presentation

The following tables provide a template for recording and presenting the quantitative data from the gravimetric analysis of nickel.

Table 1: Preparation of Standard Nickel Solution

Parameter	Value
Mass of Nickel Ammonium Sulfate (g)	
Molar Mass of $\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ (g/mol)	394.99
Volume of Volumetric Flask (mL)	100.00
Moles of Nickel Ammonium Sulfate (mol)	
Moles of Ni^{2+} (mol)	
Concentration of Ni^{2+} (mol/L)	

Table 2: Gravimetric Determination of Nickel

Trial	Volume of Ni ²⁺ Solution (mL)	Mass of Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Ni(C ₄ H ₇ N ₂ O ₂) ₂ (g)
1	20.00			
2	20.00			
3	20.00			
Average				

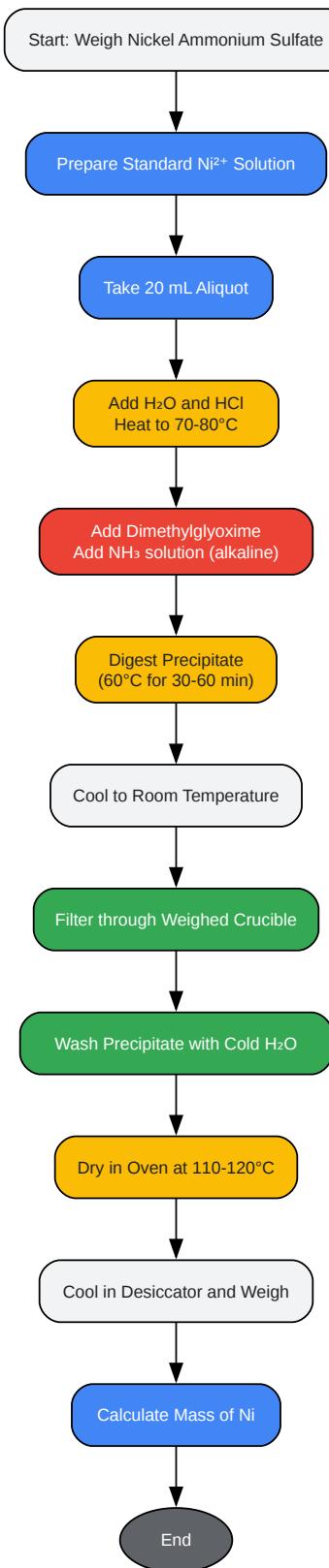
Table 3: Calculation of Nickel Content

Trial	Mass of Ni(C ₄ H ₇ N ₂ O ₂) ₂ (g)	Molar Mass of Ni(C ₄ H ₇ N ₂ O ₂) ₂ (g/mol)	Molar Mass of Ni (g/mol)	Gravimetric Factor	Mass of Ni (g)	% Recovery
1	288.91	58.69	0.2031			
2	288.91	58.69	0.2031			
3	288.91	58.69	0.2031			
Average						

Calculation of Gravimetric Factor:

$$\text{Gravimetric Factor} = (\text{Molar Mass of Ni}) / (\text{Molar Mass of Ni(C}_4\text{H}_7\text{N}_2\text{O}_2)_2) = 58.69 / 288.91 = 0.2031$$

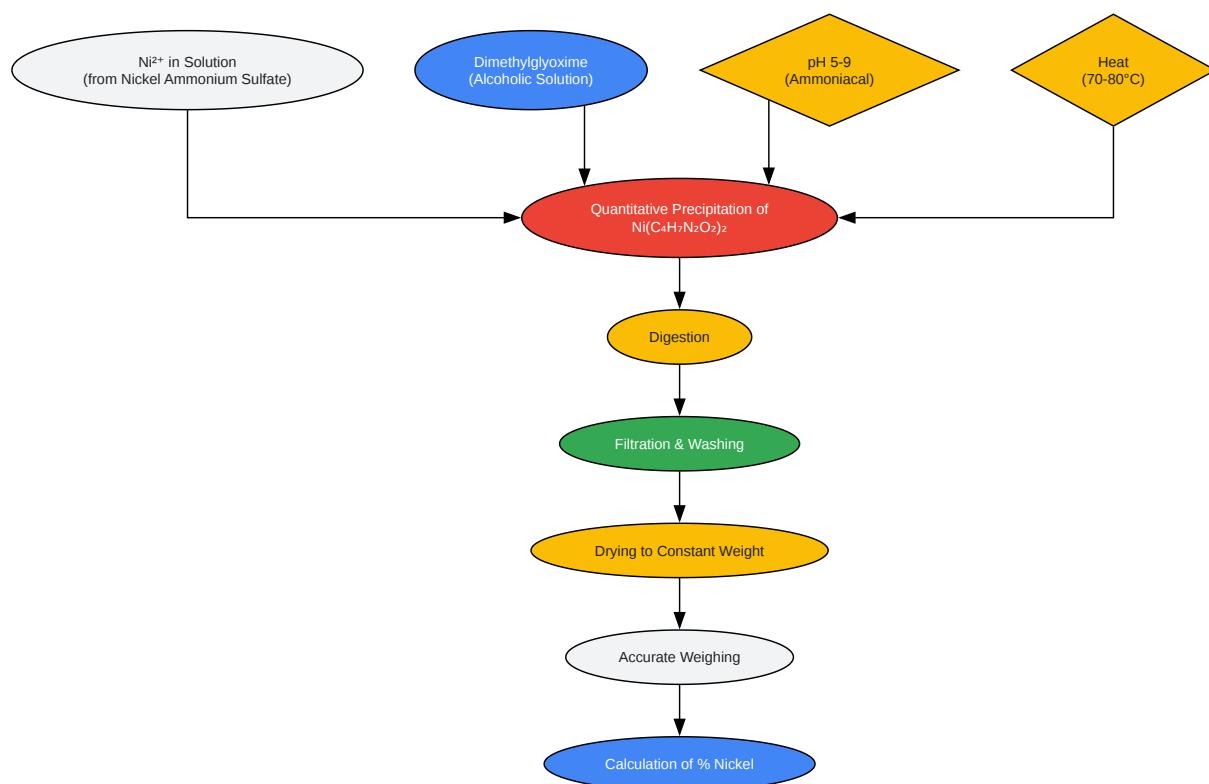
Calculation of Mass of Nickel:


$$\text{Mass of Ni} = \text{Mass of Ni(C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \times \text{Gravimetric Factor}$$

Calculation of % Recovery:

$$\% \text{ Recovery} = (\text{Experimental Mass of Ni} / \text{Theoretical Mass of Ni in 20 mL aliquot}) \times 100$$

Visualizations


Experimental Workflow for Gravimetric Analysis of Nickel

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric determination of nickel.

Logical Relationship of Key Steps and Conditions

[Click to download full resolution via product page](#)

Caption: Key steps and conditions for nickel gravimetric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 2. people.bu.edu [people.bu.edu]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. scribd.com [scribd.com]
- 6. Gravimetric Estimation of Nickel (Procedure) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [Application of nickel ammonium sulphate in gravimetric analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8701638#application-of-nickel-ammonium-sulphate-in-gravimetric-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com